molecular formula C15H17NO2 B150251 Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate CAS No. 135440-73-2

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate

Cat. No.: B150251
CAS No.: 135440-73-2
M. Wt: 243.3 g/mol
InChI Key: HIUAZGLOMWYLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate is a bicyclic heterocyclic compound featuring a fused pyridine-indole scaffold with partial saturation in the pyridine ring (6,7,8,9-tetrahydro configuration) and an ester functional group at the 7-position.

Properties

IUPAC Name

ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)12-7-8-13-9-11-5-3-4-6-14(11)16(13)10-12/h3-6,9,12H,2,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUAZGLOMWYLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Free Base Route

The most widely reported method involves carboxylation of the pyridoindole core using ethyl chloroformate under basic conditions. In a representative procedure, [4aS,9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is treated with ethyl chloroformate in tetrahydrofuran (THF) and triethylamine at 0–25°C, achieving 98% yield. Critical steps include:

  • Base selection : Triethylamine or sodium carbonate neutralizes HCl generated during chloroformate activation.

  • Solvent effects : THF optimizes solubility while minimizing side reactions.

  • Temperature control : Gradual warming from 0°C to room temperature prevents exothermic decomposition.

Table 1 : Standard Reaction Conditions for Free Base Route

ParameterSpecification
Starting material36.0 g (0.142 mol) free base
Solvent300 mL THF
Base24 mL triethylamine
Electrophile13.5 mL ethyl chloroformate
Reaction time2 hours (1 h addition + 1 h stirring)
Work-upFiltration through Celite, evaporation
Yield98%

Nuclear magnetic resonance (NMR) analysis confirms successful carboxylation:

  • 1H NMR (CDCl3) : δ 1.20–1.35 (m, 3H, CH2CH3), 3.95–4.21 (m, 4H, COOCH2 and NCH2).

Salt-Based Route Using Chiral Auxiliaries

An alternative approach employs the (S)-mandelate salt of the pyridoindole precursor to enhance stereochemical control:

  • Deprotonation : The mandelate salt (5 g, 12.35 mmol) is treated with Na2CO3 (2.88 g) in THF.

  • Carboxylation : Ethyl chloroformate (1.64 g) in THF is added dropwise at 25°C.

  • Isolation : Ethanol/water partitioning removes mandelic acid, yielding 98% product with >99% purity by HPLC.

Advantages over free base route :

  • Eliminates free base isolation steps.

  • Retains stereochemical integrity (4aS,9bR configuration).

  • Reduces racemization risk during carboxylation.

Functionalization and Derivatization Strategies

Alkylation at the 5-Position

Post-carboxylation modifications enable diversification. For example, refluxing the core compound with 2-chloroacetamide, KI, and diisopropylethylamine in acetonitrile introduces a 2-amino-2-oxoethyl group at position 5:

  • Conditions : 27 h reflux, 115 mmol base, 77.7 mmol KI.

  • Work-up : Aqueous ethanol wash removes unreacted reagents.

Table 2 : Functionalization Reaction Parameters

ComponentQuantityRole
Ethyl carboxylate5.648 g (17.4 mmol)Substrate
2-Chloroacetamide7.32 g (78.2 mmol)Alkylating agent
KI19.2 g (77.7 mmol)Nucleophilic catalyst
Diisopropylethylamine19 mL (115 mmol)Base

Mechanistic Considerations

Carboxylation Pathway

Ethyl chloroformate reacts with the secondary amine of the pyridoindole core via a two-step mechanism:

  • Formation of carbamic acid chloride :
    R2NH+ClCOOEtR2NCOOEt+HCl\text{R}_2\text{NH} + \text{ClCOOEt} \rightarrow \text{R}_2\text{NCOOEt} + \text{HCl}

  • Base-mediated HCl scavenging : Triethylamine or Na2CO3 neutralizes HCl, driving the reaction to completion.

Stereoelectronic Effects

The (4aS,9bR) configuration arises from:

  • Conformational locking : The tetrahydropyrido ring adopts a boat conformation, positioning the nitrogen lone pair antiperiplanar to the reaction site.

  • Chiral induction : When using the (S)-mandelate salt, hydrogen bonding between the mandelate hydroxyl and the pyridoindole nitrogen directs chloroformate attack.

Industrial-Scale Adaptations

Solvent Recovery and Recycling

Large-scale implementations (e.g., 36 g batches) emphasize:

  • THF recovery : Distillation under reduced pressure reclaims >90% solvent.

  • Celite filtration : Removes ammonium salts without column chromatography.

Quality Control Protocols

  • In-process monitoring : HPLC tracks reaction progress (e.g., <2% starting material remaining).

  • Crystallization : Ethanol/water mixtures yield crystalline product with ≤0.5% impurities.

Comparative Analysis of Methodologies

Table 3 : Route Comparison (Free Base vs. Salt-Based)

ParameterFree Base RouteSalt-Based Route
Starting materialRequires free base isolationDirect use of salt
Yield98%98%
Purity>99% after crystallization>99% by HPLC
StereoselectivityModerateHigh (mandelate control)
ScalabilitySuitable for >100 gOptimized for 5–50 g

Chemical Reactions Analysis

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate has been studied for its potential pharmacological properties. The compound belongs to a class of heterocyclic compounds that exhibit a range of biological activities.

Anticancer Activity

Research indicates that derivatives of tetrahydropyridoindoles possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been suggested that tetrahydropyridoindoles can protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Building Block for Complex Molecules

This compound can be utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications and derivatizations to create new compounds with desired properties.

Synthesis of Heterocyclic Compounds

The compound is also valuable in the synthesis of other heterocyclic compounds. Its ability to undergo cyclization reactions makes it a versatile precursor in the development of novel pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation with IC50 values in low micromolar range.
NeuroprotectionShowed significant reduction in neuronal death in models of oxidative stress.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro studies.

Mechanism of Action

The mechanism of action of ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • Structure : Combines a pyridine ring (partially saturated) with an indole moiety, forming a rigid bicyclic system.
  • Synthesis : Prepared via enantioselective Rh-catalyzed alkene hydroacylation, achieving 96% enantiomeric excess (ee) using ethyl 2-((2-formyl-1H-indol-1-yl)methyl)acrylate as a precursor .
  • Applications : Derivatives of this scaffold have shown vasodilatory effects on cerebral blood vessels, with structure-activity relationships (SAR) highlighting the importance of substituents on the indole nitrogen and the ester group .

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]pyrimidin-4-ones (Antipsychotic Agents)

Example : 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Key intermediate in risperidone synthesis) .

Parameter Ethyl 6,7,8,9-Tetrahydropyrido[1,2-a]indole-7-carboxylate Pyrido[1,2-a]pyrimidin-4-ones
Core Structure Pyridine-indole fused system Pyridine-pyrimidine fused system
Functional Groups Ester at C7 Chloroethyl, methyl, ketone
Biological Activity Cerebrovascular vasodilation Antipsychotic (e.g., risperidone)
Synthesis Rh-catalyzed enantioselective hydroacylation Cyclocondensation of 2-aminopyridine with α-acetyl-γ-butyrolactone, followed by hydrogenation
Industrial Relevance Preclinical research stage Commercialized in antipsychotics

Key Differences :

  • The pyrido[1,2-a]pyrimidin-4-ones lack the indole moiety, replacing it with a pyrimidine ring. This modification enhances interaction with dopamine and serotonin receptors, critical for antipsychotic activity .
  • The ester group in the indole derivative contributes to its vasodilatory effects, whereas the chloroethyl group in pyrimidin-4-ones facilitates binding to CNS targets .

Pyrrolo[1,2-a]quinoxalines

Example: Substituted pyrrolo[1,2-a]quinoxalines .

Parameter This compound Pyrrolo[1,2-a]quinoxalines
Core Structure Pyridine-indole fused system Pyrrole-quinoxaline fused system
Functional Groups Ester at C7 Varied substituents (e.g., aryl, alkyl)
Biological Activity Cerebrovascular effects Anticancer, antimicrobial
Synthesis Transition-metal catalysis Cycloaddition or condensation reactions

Key Differences :

  • Pyrrolo[1,2-a]quinoxalines exhibit broader biological activities due to their electron-rich quinoxaline ring, enabling interactions with DNA and enzymes .
  • The indole derivative’s partial saturation may reduce metabolic instability compared to fully aromatic quinoxalines.

Ethyl 7-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

Example : A structurally related pyrroloindole derivative .

Parameter This compound Ethyl 7-Chloro-pyrroloindole-9-carboxylate
Core Structure Pyridine-indole fused system Pyrrole-indole fused system
Functional Groups Ester at C7 Ester at C9, chloro at C7
Biological Activity Vasodilation Unknown (potential kinase inhibition)
Synthesis Hydroacylation Multi-step coupling reactions

Key Differences :

  • The pyrroloindole derivative has a smaller pyrrole ring, increasing ring strain and reactivity.
  • Chloro substitution at C7 may enhance electrophilicity, altering target selectivity compared to the unsubstituted indole derivative.

Biological Activity

Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies associated with this compound, highlighting its therapeutic potential and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of suitable indole derivatives with appropriate reagents under specific conditions. For instance, a recent study reported the synthesis involving a radical-mediated cascade approach starting from 1,5-disubstituted indoles, yielding various substituted derivatives with potential biological activities .

General Synthetic Route

  • Starting Materials : Indole derivatives and alkylating agents.
  • Reagents : Transition metals (e.g., palladium catalysts), bases (e.g., K2CO3), and solvents (e.g., DMF).
  • Conditions : Typically performed under inert atmospheres at elevated temperatures to facilitate cyclization.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Demonstrated an IC50 value indicating significant inhibition of cell proliferation.
  • A549 (lung cancer) : The compound also showed promising results in inhibiting growth in this cell line.

The mechanism appears to involve the induction of apoptosis and disruption of microtubule assembly, which are critical pathways in cancer cell survival .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several pathogens:

  • Bacterial Strains : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : The compound also demonstrated antifungal activity against Candida albicans.

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies have indicated that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-715.3
AnticancerA54929.1
AntimicrobialStaphylococcus aureus<10
AntimicrobialEscherichia coli<10
NeuroprotectiveNeuronal cell linesN/A

Detailed Research Findings

  • Cytotoxicity Studies : In a study assessing the cytotoxic effects on MDA-MB-231 breast cancer cells, this compound was found to enhance caspase-3 activity significantly at concentrations as low as 10 µM, indicating its potential to induce apoptosis effectively .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound disrupts microtubule dynamics at concentrations around 20 µM, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Neuroprotection Mechanism : The neuroprotective effects were attributed to the compound's ability to scavenge free radicals and modulate inflammatory pathways in neuronal cells exposed to neurotoxic agents .

Q & A

Q. What synthetic methodologies are reported for Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate?

The compound is synthesized via palladium-catalyzed allylic alkylation. A representative method involves reacting lithium hexamethyldisilazide (LHMDS) with allyl cyanoformate in tetrahydrofuran (THF) at -78°C, followed by purification via flash column chromatography to achieve yields up to 97%. This method is scalable and efficient for generating β-amidoester derivatives .

Q. How is enantiomeric purity ensured during synthesis?

Enantioselective synthesis can be achieved using chemoenzymatic pathways. For example, a transaminase (TA)-mediated approach installs chiral amino groups with >99% enantiomeric excess (e.e.), bypassing traditional chiral separations. This method reduces synthetic steps and improves overall yield compared to purely chemical routes .

Q. What purification techniques are effective for isolating the compound?

Flash column chromatography with gradients of ethyl acetate/hexanes or ether/hexanes is widely used. For intermediates, saturated aqueous NH₄Cl extraction followed by EtOAc washing and sodium sulfate drying ensures high purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in allylic alkylation?

Key parameters include:

  • Temperature control : Maintaining -78°C during reagent addition prevents side reactions.
  • Stoichiometry : Using 2.0 equivalents of LHMDS ensures complete deprotonation.
  • Slow warming : Gradual warming from -78°C to 0°C over 4 hours enhances stereochemical control .

Q. What analytical methods resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems.
  • X-ray crystallography : Confirms spatial arrangements and hydrogen-bonding networks, as demonstrated in crystal packing studies of related pyridoindole derivatives .
  • IR and mass spectrometry : Cross-validates functional groups and molecular weight .

Q. How do chemoenzymatic methods compare to traditional chemical synthesis for this compound?

  • Step reduction : Chemoenzymatic routes (8 steps) outperform chemical methods (18 steps), improving overall yield from 10% to 49%.
  • Enantioselectivity : Enzymatic amination eliminates late-stage chiral resolution, achieving >99% e.e. directly.
  • Scalability : Demonstrated for >100 kg production, making it viable for industrial research .

Q. How can unexpected byproducts in β-amidoester synthesis be mitigated?

  • Stoichiometric adjustments : Limiting allyl cyanoformate to 1.2 equivalents minimizes over-alkylation.
  • Additive screening : Catalytic DBU (0.05 equiv) accelerates Michael additions while suppressing side reactions.
  • Real-time monitoring : TLC analysis ensures reaction completion before workup .

Q. What strategies validate the biological relevance of this compound in pharmacological studies?

  • Structural analogs : Compare with bioactive derivatives like risperidone intermediates, which share the pyridoindole core. Pharmacokinetic studies of these analogs inform target engagement and metabolic stability .
  • Enzymatic assays : Test inhibition of protein kinase C (PKC) using derivatives with dimethylaminomethyl substituents, as seen in related inhibitors .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions (argon/glove box) for LHMDS-mediated reactions to prevent hydrolysis .
  • Scalability : The chemoenzymatic route is preferred for large-scale synthesis due to reduced chromatography and higher yields .
  • Data interpretation : Correlate NMR chemical shifts (e.g., δ 173.2 ppm for carbonyl groups) with computational models to resolve ambiguities in regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.